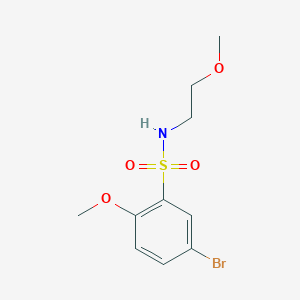![molecular formula C17H15N3OS B255102 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazolyl hydrazone that has been synthesized and studied for its various biological and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol is not fully understood, but it is believed to act as a mitochondrial toxin. This compound is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons and inhibits mitochondrial respiration, leading to cell death. This mechanism is similar to the degeneration of dopaminergic neurons that occurs in Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been shown to induce oxidative stress and inflammation in cells, leading to cell death. It has also been shown to affect the levels of neurotransmitters, such as dopamine, in the brain. In animal models, this compound has been shown to induce Parkinson's-like symptoms, including tremors, rigidity, and bradykinesia.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol has several advantages for use in lab experiments. It is a reliable and well-characterized compound that can be synthesized in high yields and purity. It has also been extensively studied and its effects are well understood. However, this compound also has some limitations. It is a toxic compound that requires careful handling and disposal. Its effects on cells and animals can be difficult to interpret, and its use in human studies is limited by ethical considerations.
Zukünftige Richtungen
There are several future directions for research on 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol. One area of interest is in the development of new treatments for Parkinson's disease. This compound has been used to develop animal models of the disease, which can be used to test new therapies. Another area of interest is in the development of new antitumor agents. This compound has been shown to inhibit the growth of certain cancer cells, and further research could lead to the development of new cancer treatments. Overall, this compound is a valuable tool for scientific research with many potential applications.
Synthesemethoden
The synthesis of 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol involves the reaction of 5-methyl-4-phenyl-2-thiohydantoin with hydrazine hydrate in the presence of sodium acetate. The resulting product is then reacted with 3-chloro-4-methylphenol to give this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the study of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. This compound has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C17H15N3OS |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C17H15N3OS/c1-12-16(14-7-3-2-4-8-14)19-17(22-12)20-18-11-13-6-5-9-15(21)10-13/h2-11,21H,1H3,(H,19,20)/b18-11- |
InChI-Schlüssel |
ZQQQXHRRHIICQJ-WQRHYEAKSA-N |
Isomerische SMILES |
CC1=C(N=C(S1)N/N=C\C2=CC(=CC=C2)O)C3=CC=CC=C3 |
SMILES |
CC1=C(N=C(S1)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(N=C(S1)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)

![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)





![1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B255051.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)